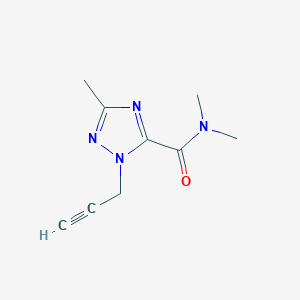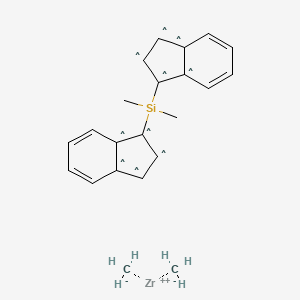![molecular formula C20H19NO2 B12546406 4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester CAS No. 171922-16-0](/img/structure/B12546406.png)
4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is a complex organic compound with the molecular formula C20H19NO2. This compound is characterized by its unique structure, which includes a pentynoic acid backbone and a diphenylmethyleneamino group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-pentynoic acid with diphenylmethyleneamine under specific conditions to form the desired ester. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets. The diphenylmethyleneamino group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester
- 4-Pentynoic acid, 2-[(phenylmethylene)amino]-, ethyl ester
Uniqueness
4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the diphenylmethyleneamino group differentiates it from other similar compounds, providing unique interactions and applications in scientific research.
Eigenschaften
CAS-Nummer |
171922-16-0 |
|---|---|
Molekularformel |
C20H19NO2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
ethyl 2-(benzhydrylideneamino)pent-4-ynoate |
InChI |
InChI=1S/C20H19NO2/c1-3-11-18(20(22)23-4-2)21-19(16-12-7-5-8-13-16)17-14-9-6-10-15-17/h1,5-10,12-15,18H,4,11H2,2H3 |
InChI-Schlüssel |
NRSOKXSYKBYBOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC#C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
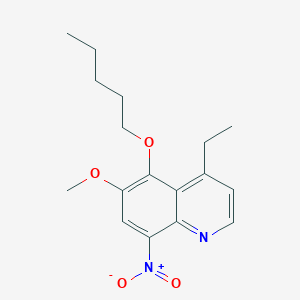
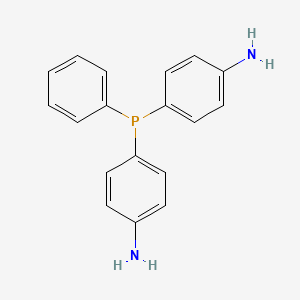
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)

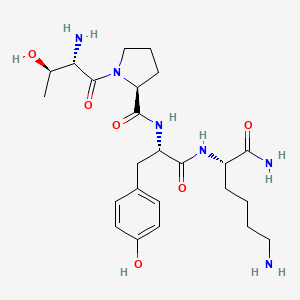
![4-[2-(Pyren-1-YL)ethenyl]benzonitrile](/img/structure/B12546369.png)
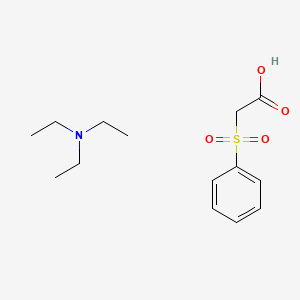
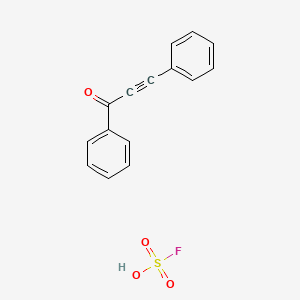
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
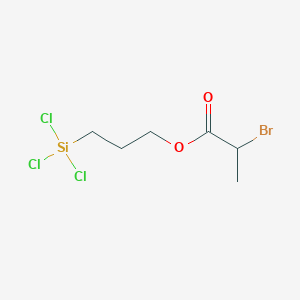
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
